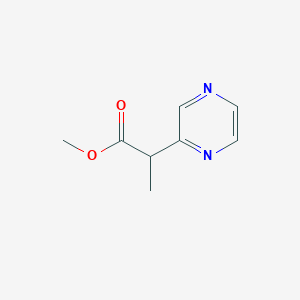

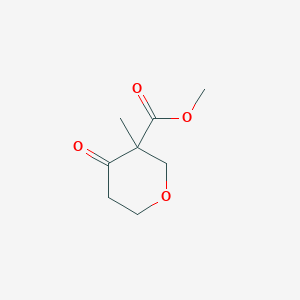

Methyl 3-methyl-4-oxooxane-3-carboxylate

Overview

Description

“Methyl 3-methyl-4-oxooxane-3-carboxylate” is a chemical compound with the molecular formula C8H12O4 . It is supplied by eMolecules and has a molecular weight of 172.180 .

Molecular Structure Analysis

The molecular structure of “Methyl 3-methyl-4-oxooxane-3-carboxylate” is characterized by an oxane ring, which is a six-membered ring containing one oxygen atom, and three carbon atoms . The compound also contains a carboxylate group attached to the oxane ring .Physical And Chemical Properties Analysis

“Methyl 3-methyl-4-oxooxane-3-carboxylate” is a liquid at room temperature . It has a molecular weight of 172.180 . The compound is supplied by eMolecules .Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Methyl 3-methyl-4-oxooxane-3-carboxylate: is a versatile building block in organic synthesis. It’s used to construct complex molecules due to its reactivity and the presence of multiple functional groups that can undergo various chemical transformations. In medicinal chemistry, it serves as a precursor for synthesizing a wide range of pharmaceutical compounds, including those with antitumor properties .

Antitumor Activity

Research has shown that derivatives of Methyl 3-methyl-4-oxooxane-3-carboxylate exhibit significant antitumor activity. Novel compounds synthesized from it have been evaluated for their growth inhibition in several human solid tumor cell lines and a human leukemia HL-60 cell line, showing promising results .

Solubility Enhancement

The compound’s derivatives are noted for their enhanced water solubility, which is a desirable property in drug formulation. Improved solubility can lead to better bioavailability and efficacy of pharmaceuticals .

Chemical Research and Development

In the realm of chemical R&D, Methyl 3-methyl-4-oxooxane-3-carboxylate is utilized for developing new synthetic methodologies. Its structure allows for the exploration of novel chemical reactions that can be applied to produce new materials or chemicals .

Industrial Testing Applications

This compound finds applications in industrial testing, where it may be used as a standard or reagent in various analytical methods. Its stability and reactivity make it suitable for testing environments .

Microbiology Methods

In microbiology, Methyl 3-methyl-4-oxooxane-3-carboxylate can be used in the synthesis of compounds that are part of assays or tests. It helps in studying microbial growth, resistance, and the effectiveness of antimicrobial agents .

Molecular Biology Methods

The compound is also relevant in molecular biology, where it might be involved in the preparation of molecules used in DNA/RNA synthesis or modification. It can play a role in PCR and qPCR applications as part of the reagents .

Educational and Training Purposes

Lastly, Methyl 3-methyl-4-oxooxane-3-carboxylate is used in academic settings for educational purposes. It provides a practical example for students learning about organic chemistry and pharmaceutical sciences, demonstrating real-world applications of theoretical knowledge .

Safety and Hazards

“Methyl 4-oxooxane-3-carboxylate”, a similar compound, has been classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

methyl 3-methyl-4-oxooxane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-8(7(10)11-2)5-12-4-3-6(8)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZICXLGVPFUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methyl-4-oxooxane-3-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428995.png)